3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide
Description
3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide is a coordination compound featuring nickel(II) as the central metal ion
Properties
IUPAC Name |
3-N,4-N-bis(5-chloro-2-methylphenyl)hexane-3,4-diimine;dibromonickel | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2.2BrH.Ni/c1-5-17(23-19-11-15(21)9-7-13(19)3)18(6-2)24-20-12-16(22)10-8-14(20)4;;;/h7-12H,5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAPQDLKBGGQQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=C(C=CC(=C1)Cl)C)C(=NC2=C(C=CC(=C2)Cl)C)CC.[Ni](Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2Cl2N2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333955 | |
| Record name | 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541517-27-5 | |
| Record name | 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of nickel(II) salts with appropriate ligands. One common method includes the reaction of nickel(II) bromide with 5-chloro-2-methylaniline and hexane-3,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new compounds.
Reduction: Reduction reactions can alter the oxidation state of nickel, affecting the compound’s properties and reactivity.
Substitution: Ligand substitution reactions can occur, where the ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and magnetic properties.
Biological Studies: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials, leveraging its catalytic and structural properties.
Mechanism of Action
The mechanism by which 3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating reactions through electron transfer and coordination. The specific pathways and molecular targets depend on the reaction and application, with the nickel center playing a crucial role in mediating these processes.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) complexes with mono(imino)pyrrole ligands: These compounds share similar coordination environments and catalytic properties.
Nickel(II) complexes with different halogenated ligands: Variations in the halogen substituents can lead to differences in reactivity and applications.
Uniqueness
3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
